Cas no 324769-00-8 (1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate)

1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is a versatile intermediate in organic synthesis, particularly valuable for the construction of functionalized piperidine derivatives. Its structure features both tert-butyl and methyl ester groups, offering selective reactivity for further modifications. The 4-oxo (ketone) functionality provides a handle for additional transformations, such as reductions or nucleophilic additions, enhancing its utility in medicinal chemistry and drug discovery. The steric influence of the tert-butyl group can improve selectivity in certain reactions. This compound is commonly employed in the synthesis of bioactive molecules, where controlled functionalization of the piperidine scaffold is required. Its stability under standard conditions makes it a practical choice for laboratory-scale and industrial applications.
1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate structure
324769-00-8 structure
Product name:1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
CAS No:324769-00-8
MF:C14H23NO5
MW:285.336124658585
MDL:MFCD11617898
CID:1035338
PubChem ID:17905730

1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
    • 1-O-tert-butyl 3-O-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
    • 1-tert-butyl-3-methyl-3-ethyl-4-oxopiperidine-1,3-dicarboxylate
    • methyl 1-tert-butoxycarbonyl-4-oxo-3-ethyl-3-piperidinecarboxylate
    • MFCD11617898
    • 324769-00-8
    • DB-068638
    • AS-71585
    • SCHEMBL6333649
    • Methyl 1-Boc-3-ethyl-4-oxopiperidine-3-carboxylate
    • DTXSID00591549
    • CS-0061443
    • AKOS016014180
    • J-505135
    • A850524
    • 1-(t-Butyl) 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
    • W17460
    • 1-(tert-butyl) 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
    • ZMA76900
    • OEMQALJIGCZHRG-UHFFFAOYSA-N
    • 1-tert-Butyl3-methyl3-ethyl-4-oxopiperidine-1,3-dicarboxylate
    • SY287401
    • 3-ethyl-4-oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl 3-methyl ester
    • MDL: MFCD11617898
    • Inchi: InChI=1S/C14H23NO5/c1-6-14(11(17)19-5)9-15(8-7-10(14)16)12(18)20-13(2,3)4/h6-9H2,1-5H3
    • InChI Key: OEMQALJIGCZHRG-UHFFFAOYSA-N
    • SMILES: CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OC

Computed Properties

  • Exact Mass: 285.15800
  • Monoisotopic Mass: 285.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 412
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 72.9Ų

Experimental Properties

  • PSA: 72.91000
  • LogP: 1.70360

1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate Security Information

1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D764873-1g
1-TERT-BUTYL 3-METHYL 3-ETHYL-4-OXOPIPERIDINE-1,3-DICARBOXYLATE
324769-00-8 95%
1g
$285 2024-06-06
eNovation Chemicals LLC
Y1189026-1g
Methyl 1-Boc-3-ethyl-4-oxopiperidine-3-carboxylate
324769-00-8 95%
1g
$1015 2024-07-19
Chemenu
CM179485-1g
1-(tert-butyl) 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
324769-00-8 95%
1g
$580 2021-08-05
1PlusChem
1P00D4VU-1g
1-tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
324769-00-8
1g
$937.00 2025-02-26
Aaron
AR00D546-2g
1-TERT-BUTYL 3-METHYL 3-ETHYL-4-OXOPIPERIDINE-1,3-DICARBOXYLATE
324769-00-8 95%
2g
$466.00 2023-12-14
A2B Chem LLC
AG12058-5g
1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
324769-00-8 95%
5g
$760.00 2024-04-20
Aaron
AR00D546-500mg
1-TERT-BUTYL 3-METHYL 3-ETHYL-4-OXOPIPERIDINE-1,3-DICARBOXYLATE
324769-00-8 95%
500mg
$182.00 2023-12-14
A2B Chem LLC
AG12058-1g
1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
324769-00-8 95%
1g
$260.00 2024-04-20
abcr
AB513139-250mg
1-(t-Butyl) 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate; .
324769-00-8
250mg
€246.10 2024-07-21
A2B Chem LLC
AG12058-250mg
1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
324769-00-8 95%
250mg
$135.00 2024-04-20

Additional information on 1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate

1-Tert-Butyl 3-Methyl 3-Ethyl-4-Oxopiperidine-1,3-Dicarboxylate: A Comprehensive Overview

The compound with CAS No 324769-00-8, commonly referred to as 1-tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of piperidine derivatives, which are widely studied for their unique chemical properties and potential in drug development, material science, and industrial applications. The long-chain structure of this compound, featuring a piperidine ring with substituents at positions 1 and 3, makes it particularly interesting for researchers exploring novel chemical frameworks.

Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry. The tert-butyl group at position 1 and the methyl and ethyl substituents at position 3 contribute to the compound's stability and bioavailability. These substituents also play a crucial role in modulating the compound's pharmacokinetic properties, making it a promising candidate for drug delivery systems. Researchers have reported that the 4-keto group in the piperidine ring enhances the compound's ability to interact with biological targets, potentially leading to new therapeutic agents.

In terms of synthesis, 1-tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of advanced catalytic systems has significantly improved the yield and purity of this compound. Recent advancements in green chemistry have also enabled the development of more sustainable synthesis pathways for this compound, reducing environmental impact while maintaining high-quality standards.

The structural uniqueness of this compound has led to its exploration in various industrial applications. For instance, its dicarboxylate groups make it an ideal candidate for polymer synthesis, where it can serve as a building block for high-performance materials. Additionally, the compound's ability to form stable ester linkages has made it valuable in the development of biodegradable plastics and eco-friendly packaging materials.

From a biological standpoint, 1-tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies have demonstrated its ability to modulate enzyme activity without causing significant cytotoxicity, suggesting its potential as a lead compound for drug development. Furthermore, its bioavailability profile has been optimized through various formulation techniques, enhancing its suitability for oral administration.

The versatility of this compound is further evidenced by its role in combinatorial chemistry. By modifying the substituents on the piperidine ring, researchers can generate a library of related compounds with diverse biological activities. This approach has been instrumental in identifying novel leads for treating diseases such as cancer and neurodegenerative disorders.

In conclusion, 1-tert-butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate (CAS No 324769-00-8) stands out as a versatile and promising compound with applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts.

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Amadis Chemical Company Limited
(CAS:324769-00-8)1-tert-Butyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
A850524
Purity:99%
Quantity:1g
Price ($):710.0